Cas no 1422772-78-8 (2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid)
![2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1422772-78-8x500.png)
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
- AK173763
- 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 2-bromo-
- 2-bromo-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid
- GMNHPDGWLWPFSV-UHFFFAOYSA-N
- SB13354
- FCH2484549
- AX8271293
- DS-8526
- CS-0051992
- DB-116638
- XGC77278
- SY040119
- 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid
- AKOS025396166
- 1422772-78-8
- MFCD26793713
- AC-30793
- SCHEMBL14655543
- P15333
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
-
- MDL: MFCD26793713
- インチ: 1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13)
- InChIKey: GMNHPDGWLWPFSV-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(C(C(=O)O)=CN2)=N1
計算された属性
- 精确分子量: 240.94869g/mol
- 同位素质量: 240.94869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 78.9
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H302-H317
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Inert atmosphere,2-8°C
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM249362-250mg |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
1422772-78-8 | 95%+ | 250mg |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y1126687-1g |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
1422772-78-8 | 95% | 1g |
$780 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0807-100mg |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
1422772-78-8 | 96% | 100mg |
¥1530.19 | 2025-01-22 | |
abcr | AB463405-1 g |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 95%; . |
1422772-78-8 | 95% | 1g |
€1,244.60 | 2023-04-21 | |
TRC | B999143-50mg |
2-Bromo-5h-Pyrrolo[2,3-B]Pyrazine-7-Carboxylic Acid |
1422772-78-8 | 50mg |
$ 250.00 | 2022-06-06 | ||
TRC | B999143-10mg |
2-Bromo-5h-Pyrrolo[2,3-B]Pyrazine-7-Carboxylic Acid |
1422772-78-8 | 10mg |
$ 70.00 | 2022-06-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B87750-5g |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
1422772-78-8 | 95% | 5g |
¥14036.0 | 2023-09-08 | |
eNovation Chemicals LLC | Y1126687-100mg |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
1422772-78-8 | 95% | 100mg |
$215 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0807-5g |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
1422772-78-8 | 96% | 5g |
23490.77CNY | 2021-05-07 | |
Chemenu | CM249362-100mg |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
1422772-78-8 | 95%+ | 100mg |
$238 | 2021-08-04 |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acidに関する追加情報
Introduction to 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8)
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its unique chemical structure and designated CAS number 1422772-78-8, belongs to the pyrrolopyrazine class, which is known for its diverse biological activities and potential applications in drug development. The presence of both bromine and carboxylic acid functional groups in its molecular framework makes it a versatile intermediate for synthesizing more complex pharmacological entities.
The molecular structure of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid consists of a fused bicyclic system containing a pyrrole ring and a pyrazine ring, with a bromine substituent at the 2-position and a carboxylic acid group at the 7-position. This arrangement contributes to its unique electronic properties and reactivity, making it a valuable building block in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, allows for the construction of more intricate molecular architectures.
In recent years, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of novel therapeutic agents targeting various diseases. One of the most promising areas of research involves its use in developing small-molecule inhibitors for enzymes involved in cancer metabolism. The pyrrolopyrazine scaffold has shown remarkable efficacy in disrupting key metabolic pathways that are aberrantly activated in tumor cells, making it an attractive candidate for anticancer drug discovery.
Recent studies have highlighted the compound's significance in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with several diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid serves as a key intermediate in synthesizing kinase inhibitors due to its ability to be functionalized at multiple positions, allowing for the introduction of pharmacophores that can interact with target enzymes.
The bromine atom in 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is particularly noteworthy as it provides a handle for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely employed in drug discovery to construct complex molecular structures with high precision. The carboxylic acid group also offers opportunities for derivatization, enabling the formation of esters, amides, and other functionalized derivatives that can enhance the pharmacological properties of the final compounds.
Moreover, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has been investigated for its potential role in addressing neurological disorders. The pyrrolopyrazine core is known to exhibit neuroprotective and anti-inflammatory properties, which are relevant to conditions such as Alzheimer's disease and Parkinson's disease. Researchers have synthesized analogs of this compound and evaluated their effects on neuronal cell lines and animal models. Preliminary results suggest that these derivatives may have therapeutic potential by modulating neurotransmitter systems and reducing oxidative stress.
The synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by bromination and carboxylation steps. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes. The availability of high-quality starting materials has also facilitated the exploration of novel derivatives through combinatorial chemistry approaches.
In conclusion, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of next-generation therapeutics.
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